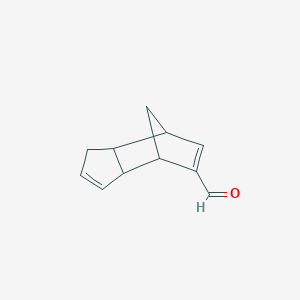
四氯铂酸钾(II)
描述
Potassium tetrachloroplatinate(II), also known as potassium platinum chloride, is a white, water-soluble compound that can be used as a catalyst in a number of chemical reactions. It is often used in the synthesis of organic compounds and in the production of pharmaceuticals and other industrial products. In addition, it has been studied for its potential applications in the field of biochemistry and physiology.
科学研究应用
燃料电池技术
四氯铂酸钾(II) 作为合成用于氢空气燃料电池的耐CO催化剂的前驱体 . 这些催化剂对于提高燃料电池的效率和耐久性至关重要,而燃料电池是很有希望的清洁能源来源。
甲烷氧化催化
它用作活性且稳定的催化剂,用于甲烷的选择性氧化 . 这一过程对于将甲烷(一种强效温室气体)转化为甲醇具有重要意义,甲醇是一种有价值的化学原料和燃料。
电致发光器件
该化合物用作合成用于电致发光器件的高性能铂基磷光材料的起始原料 . 这些材料是开发节能 OLED 显示器和照明系统的关键组成部分。
纳米技术
在纳米技术中,K2PtCl4 与封端聚合物反应形成形状可控的胶体铂纳米粒子 . 这些纳米粒子在催化和光催化方面有应用,有助于化学反应和太阳能转化的进步。
光子学研究
四氯铂酸钾(II) 在光子学研究中得到应用,特别是在光纤技术和激光技术领域 . 它参与生产操纵光线的组件,这对电信和信息处理至关重要。
金属双(二硫醇盐)的合成
该化合物与双(二硫醇盐)反应生成金属双(二硫醇盐),这些金属双(二硫醇盐)在激光Q开关材料、液晶、光盘记录介质、条形码材料和超导性方面有应用 .
晶体生长
它用于晶体生长实践,这是材料科学研究中的一个基本过程 . 从四氯铂酸钾(II) 生长的晶体因其独特的性质和在各种技术中的潜在应用而得到研究。
光伏技术
最后,四氯铂酸钾(II) 用于光伏技术,用于开发太阳能电池 . 它在合成将光转化为电的材料方面发挥着至关重要的作用,这对可再生能源的发展至关重要。
作用机制
Target of Action
Potassium Tetrachloroplatinate(II) is primarily used as a reagent and inorganic catalyst in various chemical reactions . It is also a potential antitumor agent . Its primary targets include the synthesis of other platinum compounds, organic transformations, and electroplating of metals .
Mode of Action
Potassium Tetrachloroplatinate(II) interacts with its targets through various chemical reactions. For instance, it reacts with bis(dithiolates) to form metal-bis(dithiolates) with applications in laser Q-switch materials, liquid crystals, optical CD recording media, bar code materials, and superconductivity . It also reacts with capping polymers to form shape-control colloidal platinum nanoparticles for catalysis and photocatalysts .
Biochemical Pathways
The chloride ligands on [PtCl4]2− are displaced by many other ligands. Upon reaction with triphenylphosphine, [PtCl4]2− converts to cis-bis(triphenylphosphine)platinum chloride . The anti-cancer drug Cisplatin can similarly be prepared . Enedithiolates displace all four chloride ligands to give bis(dithiolene) complexes . Reduction gives colloidal platinum of potential interest for catalysis .
Pharmacokinetics
It is known that the compound is a ruby-red crystalline solid that is insoluble in water and soluble in organic solvents .
Result of Action
The molecular and cellular effects of Potassium Tetrachloroplatinate(II)'s action include the formation of metal-bis(dithiolates) and shape-control colloidal platinum nanoparticles . It is also used in the induction of apoptosis in human breast cancer cells .
Action Environment
The action, efficacy, and stability of Potassium Tetrachloroplatinate(II) can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its solubility changes with temperature . Also, treatment with alcohols, especially in the presence of base, causes reduction to platinum metal .
安全和危害
未来方向
Potassium tetrachloroplatinate(II) is used in various fields such as nanomaterial synthesis, catalysis, and energy storage . It is also used as a precursor to synthesize CO-tolerant catalyst for hydrogen-air fuel cells, an active and stable catalyst for selective methane oxidation, and as a starting material to synthesize high-performance Pt-based phosphorescent materials for electroluminescent devices .
生化分析
Biochemical Properties
Potassium Tetrachloroplatinate(II) is mainly used as a reagent and inorganic catalyst in various chemical reactions . It reacts with bis(dithiolates) to form metal-bis(dithiolates) with applications in laser Q-switch materials, liquid crystals, optical CD recording media, bar code materials, and superconductivity . It also reacts with capping polymers to form shape-control colloidal platinum nanoparticles for catalysis and photocatalysts .
Cellular Effects
It is known that it can be used as a precursor to synthesize CO-tolerant catalyst for hydrogen-air fuel cells . It can also act as an active and stable catalyst for selective methane oxidation .
Molecular Mechanism
The molecular mechanism of Potassium Tetrachloroplatinate(II) involves its ability to react with various ligands. For example, upon reaction with triphenylphosphine, it converts to cis-bis(triphenylphosphine)platinum chloride . The anti-cancer drug Cisplatin can similarly be prepared .
Temporal Effects in Laboratory Settings
It is known that the complex is appreciably soluble only in water . Treatment with alcohols, especially in the presence of base, causes reduction to platinum metal .
属性
IUPAC Name |
dipotassium;tetrachloroplatinum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRDLMCWUILSAH-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4K2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13965-91-8 (Parent) | |
| Record name | Potassium tetrachloroplatinate(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10904020 | |
| Record name | Dipotassium tetrachloroplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ruby-red solid; Soluble in water; [Merck Index] Red powder; [Sigma-Aldrich MSDS] | |
| Record name | Potassium tetrachloroplatinate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16883 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10025-99-7 | |
| Record name | Potassium tetrachloroplatinate(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), tetrachloro-, potassium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrachloroplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetrachloroplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)






